molecular formula C12H14N2O B183119 2-cyano-N-(3-phenylpropyl)acetamide CAS No. 133550-33-1

2-cyano-N-(3-phenylpropyl)acetamide

Cat. No.: B183119
CAS No.: 133550-33-1
M. Wt: 202.25 g/mol
InChI Key: WKWBOZPKWLHXMR-UHFFFAOYSA-N
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Description

2-cyano-N-(3-phenylpropyl)acetamide is an organic compound with the molecular formula C12H14N2O . It has a molecular weight of 202.26 . The compound appears as an off-white to yellow to brown liquid or semi-solid .


Synthesis Analysis

The synthesis of cyanoacetamides like this compound can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O/c13-9-8-12(15)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,14,15) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : Studies have focused on the synthesis of novel compounds using 2-cyano-N-(3-phenylpropyl)acetamide or its derivatives as primary compounds or building blocks. These syntheses are often aimed at creating polyfunctionalized heterocyclic compounds and exploring their chemical properties (Yang Man-li, 2008); (Moustafa A. Gouda, 2014).

  • Antimicrobial Evaluation : Certain studies have synthesized novel heterocyclic compounds using this compound derivatives and evaluated them for antimicrobial properties. These studies are indicative of the potential for these compounds to be developed into new antibacterial and antifungal agents (E. Darwish, Khalid A. Atia, A. Farag, 2014).

  • Anticancer Activity : There's research into the synthesis of this compound derivatives and their evaluation for anticancer activity. These studies aim to discover novel compounds that can be effective against various cancer cell lines (V. Horishny, M. Arshad, V. Matiychuk, 2021).

  • Synthesis of Dyes and Textile Finishing Agents : Some research has explored the use of this compound derivatives in the synthesis of novel dyes and agents for textile finishing, indicating the compound's versatility in industrial applications (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2011).

  • Development of Bioactive Molecules : The compound and its derivatives are utilized in the development of bioactive molecules with potential applications in various fields, including pharmaceuticals and material science. This includes exploring their synthesis pathways, reactivity, and potential as precursors for further chemical transformations (Gopal Sharma, S. Anthal, D. Geetha, et al., 2018).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H301+H311+H331-H315-H319 .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Biochemical Analysis

Biochemical Properties

2-cyano-N-(3-phenylpropyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions is primarily inhibitory, leading to alterations in the normal functioning of the enzymes and proteins it interacts with.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it can alter cellular metabolism by inhibiting key enzymes involved in metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme inhibition are propagated through various signaling pathways. The compound’s molecular structure allows it to interact with specific amino acid residues in the active sites of enzymes, thereby exerting its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound’s inhibitory effects on specific enzymes can lead to changes in metabolic flux and metabolite levels. For instance, inhibition of key enzymes in the glycolytic pathway can result in altered glucose metabolism, affecting the overall energy balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes and distribute within various tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-cyano-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-8-12(15)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWBOZPKWLHXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401664
Record name 2-cyano-N-(3-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-33-1
Record name 2-Cyano-N-(3-phenylpropyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-(3-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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